molecular formula C15H19IO3 B1327874 Ethyl 7-(3-iodophenyl)-7-oxoheptanoate CAS No. 898777-33-8

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate

Cat. No.: B1327874
CAS No.: 898777-33-8
M. Wt: 374.21 g/mol
InChI Key: GLLALNJEZNPEMR-UHFFFAOYSA-N
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Description

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 7-oxoheptanoate chain

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate typically begins with commercially available starting materials such as 3-iodobenzene and ethyl 7-oxoheptanoate.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Reduction Reactions: The carbonyl group in the 7-oxoheptanoate chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3-iodophenyl group can enhance binding affinity to certain molecular targets, while the ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    Ethyl 7-oxoheptanoate: Lacks the 3-iodophenyl group, making it less reactive in substitution reactions.

    3-Iodophenylacetic Acid: Contains the 3-iodophenyl group but lacks the 7-oxoheptanoate chain, limiting its applications in certain synthetic routes.

Uniqueness: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is unique due to the combination of the 3-iodophenyl group and the 7-oxoheptanoate chain, providing a versatile scaffold for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLALNJEZNPEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645714
Record name Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-33-8
Record name Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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